4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride
Overview
Description
4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N3O It is a pyrimidine derivative that features a chloro group at the 4-position and a piperidin-4-yloxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride typically involves the reaction of 4-chloro-6-hydroxypyrimidine with piperidine under specific conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is purified through crystallization or other suitable methods to meet the required specifications for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxypyrimidine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidine derivatives, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.
Hydrolysis: The primary product is 4-chloro-6-hydroxypyrimidine.
Scientific Research Applications
4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yloxy)pyrimidine
- 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine
Comparison
4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride is unique due to the presence of both a chloro group and a piperidin-4-yloxy group on the pyrimidine ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the chloro group enhances its electrophilicity, making it more reactive in substitution reactions. The piperidin-4-yloxy group contributes to its potential biological activity and solubility in various solvents.
Properties
IUPAC Name |
4-chloro-6-piperidin-4-yloxypyrimidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQNJTIGJXTHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=NC=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671600 | |
Record name | 4-Chloro-6-[(piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185314-18-4 | |
Record name | 4-Chloro-6-[(piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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